Boc-alpha-methyl-L-2-fluorophenylalanine

Description

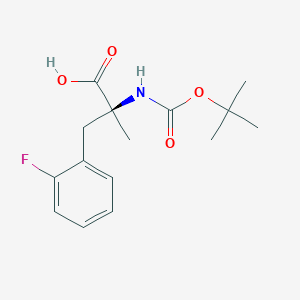

Boc-alpha-methyl-L-2-fluorophenylalanine is a synthetic amino acid derivative featuring:

- Boc (tert-butoxycarbonyl) protection on the amino group, enhancing stability during peptide synthesis.

- Alpha-methyl substitution at the α-carbon, which introduces steric hindrance and influences conformational flexibility.

- 2-fluoro substitution on the phenyl ring, modulating electronic properties and metabolic stability.

Properties

Molecular Formula |

C15H20FNO4 |

|---|---|

Molecular Weight |

297.32 g/mol |

IUPAC Name |

(2S)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 |

InChI Key |

QSDAZPHENNYPKS-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

Overview : Boc-F serves as a crucial building block in the synthesis of peptides. The incorporation of fluorinated amino acids can enhance the biological activity and stability of peptide-based therapeutics.

Case Study : Research has demonstrated that peptides synthesized with Boc-F exhibit improved binding affinity to specific receptors compared to their non-fluorinated counterparts. This is particularly relevant in developing peptides targeting cancer cells, where modifications can lead to enhanced therapeutic efficacy .

Drug Development

Overview : The unique fluorinated structure of Boc-F enhances the pharmacological properties of drug candidates, making it valuable in medicinal chemistry.

Applications :

- Cancer Treatment : Compounds derived from Boc-F have been explored for their potential to inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Neurological Disorders : Studies indicate that Boc-F derivatives can modulate neurotransmitter activity, providing avenues for developing treatments for conditions like depression and anxiety .

Bioconjugation

Overview : Boc-F can be utilized in bioconjugation processes, allowing researchers to attach biomolecules to drugs or imaging agents.

Benefits :

- Targeted Delivery : By attaching therapeutic agents to antibodies or other targeting moieties using Boc-F, researchers can enhance the specificity and efficacy of treatments.

- Imaging Applications : Fluorinated compounds are advantageous in imaging techniques such as PET (Positron Emission Tomography), where the fluorine atom acts as a tracer .

Research in Neuroscience

Overview : Due to its structural similarity to neurotransmitters, Boc-F is instrumental in studying receptor interactions and developing neuroactive compounds.

Findings :

- Receptor Binding Studies : Research utilizing Boc-F has provided insights into how specific neurotransmitter receptors interact with ligands, aiding in the design of new drugs that target these pathways effectively .

- Neurotransmitter Modulation : The compound's ability to mimic natural neurotransmitters allows for exploration into its effects on synaptic transmission and plasticity .

Analytical Chemistry

Overview : In analytical chemistry, Boc-F is employed in methods such as chromatography for separating and identifying amino acids.

Applications :

- Method Development : Researchers utilize Boc-F in developing analytical methods for quality control and validation processes in pharmaceutical development.

- Complex Mixture Analysis : Its unique properties facilitate the separation of complex mixtures containing various amino acids, improving analytical accuracy .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis | Enhanced biological activity |

| Drug Development | Modifies pharmacological properties of drugs | Improved efficacy against cancer and neurological disorders |

| Bioconjugation | Attaching biomolecules to drugs or imaging agents | Targeted delivery and enhanced specificity |

| Neuroscience Research | Studying receptor interactions and developing neuroactive compounds | Insights into neurotransmitter modulation |

| Analytical Chemistry | Used in chromatography for amino acid identification | Improved method development |

Chemical Reactions Analysis

3.1. Nucleophilic Substitution Reactions

Boc-alpha-methyl-L-2-fluorophenylalanine can participate in nucleophilic substitution reactions due to the presence of the fluorine atom. The fluorine can be displaced by nucleophiles such as amines or thiols, leading to various derivatives that may possess enhanced biological activity.

3.2. C–H Functionalization

Recent studies have demonstrated that the C–H bonds adjacent to the aromatic ring in fluorinated phenylalanines can undergo functionalization through palladium-catalyzed reactions. This method allows for the introduction of diverse functional groups at specific positions on the aromatic ring, enhancing the compound's utility in drug development .

4.1. Pharmaceutical Development

The incorporation of fluorinated amino acids like this compound into peptide sequences has been shown to enhance binding affinities and selectivity for biological targets, making them crucial in drug design .

4.2. Neuroscience Research

Due to its structural similarity to neurotransmitters, this compound is utilized in studies exploring receptor interactions and developing neuroactive compounds . Its ability to modulate receptor activity is particularly valuable in understanding neurological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Groups

Key analogs and their differentiating features are summarized below:

Key Observations:

- Trifluoromethyl vs. Methyl : Boc-2-(trifluoromethyl)-L-phenylalanine (MW 333.30) exhibits greater hydrophobicity and metabolic resistance than methyl-substituted analogs, making it valuable in designing protease inhibitors .

- Protecting Groups : Boc derivatives are preferred for acid-labile applications, whereas Fmoc (e.g., Fmoc-alpha-methyl-L-phenylalanine) is used in base-sensitive syntheses .

Preparation Methods

One of the common approaches to prepare Boc-alpha-methyl-L-2-fluorophenylalanine involves the protection of the amino acid's amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the alpha-methyl and fluorophenyl substituents.

- Starting Material: Alpha-methyl-D,L-phenylalanine methyl ester hydrochloride.

- Protection: The amine group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

- Solvent: Tetrahydrofuran (THF) is commonly used.

- Conditions: Stirring at room temperature or mild heating (20–50°C) overnight.

- Workup: The reaction mixture is poured into ethyl acetate, washed with aqueous ammonium chloride, water, and brine, dried over sodium sulfate, and solvent removed to yield the Boc-protected amino acid ester.

This method yields Boc-alpha-methyl-D,L-phenylalanine with high purity and quantitative yield, which can be further fluorinated at the ortho position of the phenyl ring to obtain this compound analogs.

Biocatalytic Synthesis Using Microbial Enzymes

An alternative stereoselective method involves enzymatic synthesis using yeast strains expressing L-phenylalanine ammonia lyase (PAL):

- Microorganism: Rhodotorula graminis ATCC 20804.

- Process: The yeast catalyzes the stereoselective addition of ammonia to substituted acrylic acid derivatives to form optically active fluorophenylalanine analogs.

- Fermentation Conditions: Cultures grown at 30°C with controlled pH (~6.0), aeration, and glucose feeding.

- Biotransformation: Cells suspended with substrate and ammonia under nitrogen atmosphere, incubated at 30°C with shaking.

- Isolation: After reaction, the mixture is centrifuged, supernatant concentrated, acidified, and the product purified by recrystallization or chromatography.

- Outcome: High enantiomeric purity and yield of L-3-fluorophenylalanine derivatives, which can be further modified to Boc-protected forms.

Summary Table of Preparation Methods

Research Findings and Considerations

- The chemical Boc protection method is straightforward and yields high purity intermediates suitable for further fluorination or peptide synthesis.

- Pd-catalyzed coupling allows selective fluorination and introduction of complex substituents, offering versatility in analog synthesis.

- Biocatalytic methods provide an environmentally friendly and stereoselective route, advantageous for producing optically pure L-isomers.

- Radiofluorination techniques enable the synthesis of PET imaging agents, though yields are moderate and require specialized equipment.

- Protecting group strategies are essential to prevent side reactions and enable multi-step syntheses with good overall yields.

Q & A

Q. What are the recommended methods for synthesizing Boc-α-methyl-L-2-fluorophenylalanine with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves introducing the α-methyl group via alkylation of a Schiff base intermediate derived from L-2-fluorophenylalanine, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] under alkaline conditions. Enantiomeric purity (>97%) is achieved using chiral HPLC or enzymatic resolution techniques. Storage at 0–6°C in inert atmospheres preserves stability .

Q. Which analytical techniques are essential for characterizing Boc-α-methyl-L-2-fluorophenylalanine?

- Methodological Answer : Key techniques include:

- HPLC : To assess purity (>98%) and monitor enantiomeric excess .

- NMR Spectroscopy : ¹H/¹³C NMR and 2D-COSY for verifying stereochemistry and α-methyl substitution .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₅H₁₉FNO₄, MW ~313.3 g/mol) .

- X-ray Crystallography : Resolves solid-state conformation, particularly the fluorophenyl ring orientation .

Q. How does the 2-fluoro substitution influence solubility in common solvents?

- Methodological Answer : The 2-fluoro group increases hydrophobicity compared to unsubstituted phenylalanine. Solubility studies in DMSO, methanol, and aqueous buffers (pH 7.4) are critical for pharmaceutical applications. For example, solubility in PBS (pH 7.4) is typically <1 mg/mL, necessitating co-solvents like DMSO for in vitro assays .

Q. What safety protocols are required for handling Boc-α-methyl-L-2-fluorophenylalanine?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders, which may cause respiratory irritation .

- Storage : Keep in airtight containers at 0–6°C, away from oxidizing agents .

Advanced Research Questions

Q. How can Boc-α-methyl-L-2-fluorophenylalanine be applied in studying enzyme-substrate interactions?

- Methodological Answer : The compound serves as a non-hydrolyzable substrate analog in enzyme kinetics (e.g., phenylalanine hydroxylase). Fluorescence polarization assays monitor binding affinity, while X-ray crystallography reveals steric effects of the α-methyl group on active-site interactions. Competitive inhibition studies with wild-type vs. mutant enzymes clarify residue-specific roles .

Q. What strategies optimize the stability of Boc-α-methyl-L-2-fluorophenylalanine in peptide synthesis?

- Methodological Answer :

- Coupling Conditions : Use HBTU/HOBt activators in DMF to minimize racemization during solid-phase synthesis .

- Deprotection : Remove the Boc group with TFA/DCM (1:1 v/v) at 0°C to preserve fluorophenyl integrity .

- Side-Chain Stability : Avoid prolonged exposure to basic conditions to prevent defluorination .

Q. How does the α-methyl group affect conformational dynamics in solution versus solid state?

- Methodological Answer :

- Solution-State : 2D-NOESY identifies restricted rotation of the fluorophenyl ring due to steric hindrance from the α-methyl group.

- Solid-State : X-ray diffraction reveals a twisted conformation (dihedral angle ~60° between the phenyl ring and backbone), enhancing rigidity for crystallographic studies .

Q. What computational methods predict the pharmacokinetic behavior of Boc-α-methyl-L-2-fluorophenylalanine derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates membrane permeability via logP calculations (estimated ~2.1).

- Docking Studies : Predict interactions with transporters (e.g., LAT1) using AutoDock Vina, guided by fluorophenyl’s electronegativity .

Key Research Considerations

- Contradictions in Data : Discrepancies in solubility values (e.g., DMSO vs. PBS) highlight the need for standardized solvent systems .

- Advanced Applications : Fluorine’s electronegativity and the α-methyl group’s steric effects make this compound valuable in designing protease-resistant peptides and PET tracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.